molecular formula C11H13Cl2NO3S B254884 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B254884
M. Wt: 310.2 g/mol
InChI Key: PDDJQTWBKGSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, this compound has been used as a scaffold for the development of new drugs, as it has a unique structure that can be modified to target specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In neurons, this compound has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-kB pathway. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In neurons, this compound has been shown to protect against oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments is its unique structure, which can be modified to target specific molecular pathways. Another advantage is its potential applications in various fields, including cancer research, neuroscience, and drug discovery. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine. One direction is the development of new drugs based on the structure of this compound, which could target specific molecular pathways involved in cancer, neurodegenerative diseases, and other conditions. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields. Additionally, further research is needed to determine the optimal dosage and administration of this compound in vivo, as well as its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and potential applications make it a promising scaffold for the development of new drugs. Further research is needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects.

Synthesis Methods

The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is a white crystalline powder with a molecular weight of 342.2 g/mol.

properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H13Cl2NO3S/c1-17-11-9(5-4-8(12)10(11)13)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

PDDJQTWBKGSXCD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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